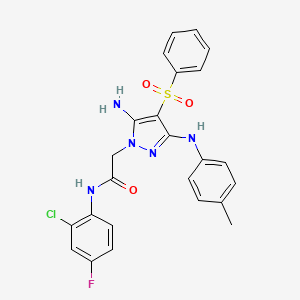

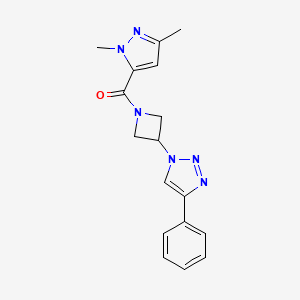

![molecular formula C6H11Cl2N3S B3020828 (5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride CAS No. 940292-36-4](/img/structure/B3020828.png)

(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves the combination of structural features from different pharmacologically active compounds. For instance, the synthesis of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles was inspired by the anti-inflammatory agent flumizole and the immunoregulatory drug levamisole . Another synthesis approach involves the reaction of 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid to prepare 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate, which is then used to synthesize various heterocyclic compounds . Additionally, 5,6-dihydrothiazolo[2,3-b]thiazolium salts are synthesized from 2-mercapto-thiazoline and α-haloketones, which can react with amines to give 2-aminothiazoles .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by the presence of a fused heterocyclic system that includes an imidazole ring and a thiazole ring. The structural determinations of these compounds are typically based on elemental analyses, infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) spectra, and in some cases, X-ray crystallography . The presence of various substituents on the core structure influences the molecular properties and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-b]thiazole derivatives is influenced by the presence of electrophilic and nucleophilic sites within the molecule. For example, the reaction of 5,6-dihydrothiazolo[2,3-b]thiazolium salts with secondary amines leads to the formation of 2-aminothiazoles and the liberation of thiirane . Similarly, the reaction of primary or secondary amines with 2,5-dibromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole results in a chemoselective replacement of the bromine substituent, providing a route to the corresponding 2-ylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are determined by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and stability, which are essential for their potential application as pharmacological agents. The substituents at different positions on the core structure can significantly affect these properties, as well as the compound's reactivity and interaction with biological targets .

Scientific Research Applications

-

Anticancer Research

-

Anti-inflammatory and Antimicrobial Research

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . The precautionary statements include P301 + P312 + P330 (if swallowed, call a poison center or doctor if you feel unwell, rinse mouth) and P305 + P351 + P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .

properties

IUPAC Name |

5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S.2ClH/c7-3-5-4-10-6-8-1-2-9(5)6;;/h4H,1-3,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZQKQPQRJCRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CSC2=N1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

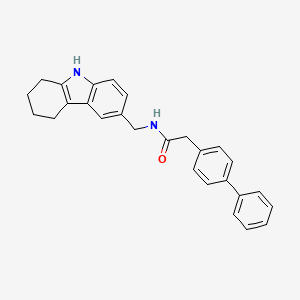

![2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3020748.png)

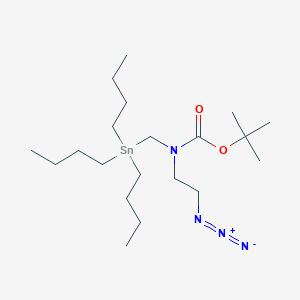

![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)

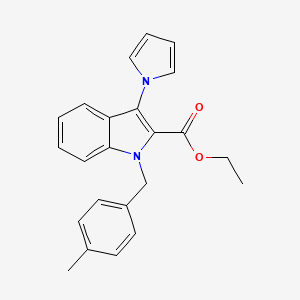

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3020754.png)

![7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3020757.png)

![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3020761.png)

![4-butyryl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3020766.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020767.png)